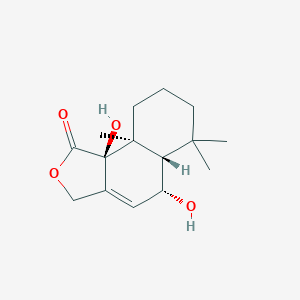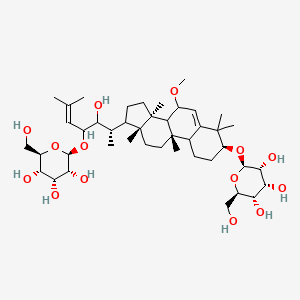
Karaviloside V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momordica charantia. This compound is part of a family of related glycosides, including Karaviloside I, II, III, and XI . Karaviloside V has garnered interest due to its potential therapeutic properties and its role in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Karaviloside V can be extracted from the roots of Momordica charantia using methanol . The extraction process involves drying the plant material, followed by methanol extraction to isolate the glycosides. The methanol extract is then subjected to various chromatographic techniques to purify this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from the plant material, followed by purification using industrial chromatography techniques. The scalability of this process depends on the availability of Momordica charantia and the efficiency of the extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions
Karaviloside V undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the glycoside.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycoside reactions and properties.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Studied for its potential anti-inflammatory, antidiabetic, and anticancer properties
Mechanism of Action
The mechanism of action of Karaviloside V involves its interaction with specific molecular targets and pathways. It has been shown to modulate inflammatory pathways by affecting the expression of pro-inflammatory markers such as IL-6, TNF-α, and iNOS . Additionally, it may inhibit enzymes like α-amylase and α-glucosidase, contributing to its antidiabetic effects .
Comparison with Similar Compounds
Similar Compounds
Karaviloside I, II, III, XI: Other cucurbitane-type triterpenoid glycosides found in Momordica charantia.
Momordicoside L, A: Other glycosides with similar structures and biological activities.
Uniqueness
Karaviloside V stands out due to its specific glycoside structure and its unique combination of biological activities. While other similar compounds share some properties, this compound’s specific interactions with molecular targets and its potential therapeutic applications make it a compound of significant interest.
Properties
Molecular Formula |
C43H72O14 |
|---|---|
Molecular Weight |
813.0 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(3S,7S,9S,13R,14S)-17-[(2S)-3-hydroxy-6-methyl-4-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H72O14/c1-20(2)16-25(54-38-35(51)33(49)31(47)27(18-44)55-38)30(46)21(3)22-12-13-43(8)37-26(53-9)17-24-23(41(37,6)14-15-42(22,43)7)10-11-29(40(24,4)5)57-39-36(52)34(50)32(48)28(19-45)56-39/h16-17,21-23,25-39,44-52H,10-15,18-19H2,1-9H3/t21-,22?,23?,25?,26-,27+,28+,29-,30?,31+,32+,33+,34+,35+,36+,37?,38+,39-,41-,42+,43-/m0/s1 |
InChI Key |
NFGQKKGYMKRYEF-CATOSXSLSA-N |
Isomeric SMILES |
C[C@@H](C1CC[C@@]2([C@@]1(CC[C@@]3(C2[C@H](C=C4C3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
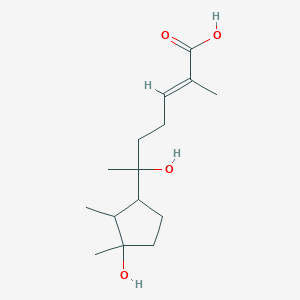
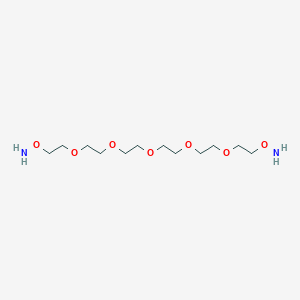
![5-(hydroxymethyl)-1-[(Z)-5-hydroxy-3-methylpent-3-enyl]-5,8a-dimethyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde](/img/structure/B14087732.png)
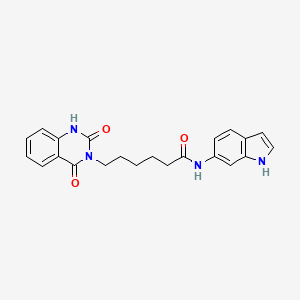
![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087740.png)
![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)
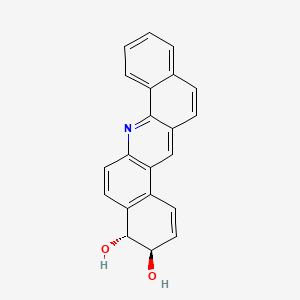

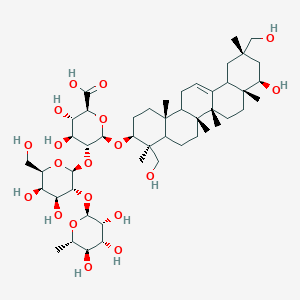
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)
![2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14087782.png)

